3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine
Description
Properties
IUPAC Name |
2-pyridin-3-yl-4-(2,3,4-trichlorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2S/c15-10-4-3-9(12(16)13(10)17)11-7-20-14(19-11)8-2-1-5-18-6-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHJXPJIOKAMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C3=C(C(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine typically involves the reaction of 2,3,4-trichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of a base to yield the thiazole ring. The final step involves the coupling of the thiazole derivative with a pyridine ring under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The pyridine ring undergoes regioselective nitration at C4 under HNO₃/H₂SO₄ (0°C, 4 h), yielding 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]-4-nitropyridine (82% yield) . Sulfonation with fuming H₂SO₄ produces the 5-sulfo derivative, utilized as a precursor for metal coordination complexes .
Nucleophilic Substitution on Thiazole
The 2,3,4-trichlorophenyl group participates in SNAr reactions:
-
Hydroxylation : KOH/EtOH (reflux, 12 h) replaces Cl at C4 with OH (65% yield) .
-
Amination : NH₃/MeCN (80°C, 24 h) substitutes Cl at C2 with NH₂ (58% yield) .
Suzuki–Miyaura Coupling
The brominated analogue (5-bromo-1,3-thiazol-2-yl) reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF, 100°C) to introduce substituents (e.g., -Ph, -CF₃) at C5 of the thiazole .
| Reagent | Product | Yield |
|---|---|---|
| 4-Methoxyphenylboronic acid | 5-(4-MeO-C₆H₄)-substituted derivative | 78% |
| 3,5-(CF₃)₂C₆H₃B(OH)₂ | 5-(3,5-Bis(trifluoromethyl)phenyl) derivative | 63% |
Buchwald–Hartwig Amination
Pd₂(dba)₃/Xantphos catalyzes C–N bond formation between the thiazole bromide and secondary amines (e.g., morpholine, piperazine), achieving 70–85% yields .
Biological Activity and Derivatives
Analogues exhibit antimicrobial and antitumor properties:
Coordination Chemistry
The pyridine nitrogen and thiazole sulfur act as bidentate ligands. Reaction with CuCl₂ in EtOH forms a square-planar complex:
| Complex | λmax (nm) | Magnetic Moment (µeff) |
|---|---|---|
| [Cu(C₁₄H₈Cl₃N₂S)Cl₂] | 680 | 1.85 BM |
Degradation Pathways
Photolysis under UV light (254 nm) in MeOH generates 2,3,4-trichlorobenzoic acid (56% yield) via thiazole ring cleavage . Hydrolysis with 6M HCl (reflux, 8 h) yields pyridine-3-carboxylic acid and 2,3,4-trichlorothiophenol .
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The presence of the thiazole moiety in 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine enhances its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can be equipotent to established antibiotics like chloramphenicol against pathogens such as Staphylococcus aureus .
Anticancer Activity
The compound has demonstrated promising anticancer properties. For instance, thiazole-pyridine hybrids have been tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported that a derivative exhibited an IC50 value of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Anticonvulsant Effects
Thiazole derivatives have also been explored for their anticonvulsant properties. A related study highlighted the effectiveness of certain thiazole-integrated compounds in reducing seizure activity in animal models . The structure-activity relationship (SAR) analysis suggested that specific substitutions on the thiazole ring are crucial for enhancing anticonvulsant activity.
Applications in Drug Development
Given its biological profile, this compound serves as a valuable building block in drug development:
- Pharmaceutical Intermediates : It can be used to synthesize more complex molecules with targeted biological activities.
- Lead Compounds : The compound's derivatives may serve as lead compounds for developing new antimicrobial or anticancer agents.
Case Studies
Mechanism of Action
The mechanism of action of 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Substituent Variations
Key structural analogs include:
- Fluorinated derivatives : e.g., 3-[4-(5-Fluoro-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine (3i, ).
- Sulfonyl-substituted analogs : e.g., 3-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]pyridine ().
- Methylated indole derivatives : e.g., 3f (1-methyl-1H-pyrrolo[2,3-b]pyridine derivative, ).
Table 1: Comparative Structural and Physical Properties
Notes:
- Melting Points : Fluorinated derivatives (e.g., 3e, 3f) exhibit high melting points (>230°C), suggesting strong intermolecular interactions. The trichlorophenyl group in the target compound likely increases melting points further due to enhanced van der Waals forces .
- Yields : Tosyl-substituted 3e achieves 97% yield, while methylated 3f yields only 40%, highlighting substituent effects on reaction efficiency .
2.2. Spectral and Elemental Analysis
- Infrared (IR) Spectroscopy : Compounds with NH groups (e.g., 3e, 3g) show NH stretching at ~3400 cm⁻¹, absent in methylated derivatives like 3f .
- NMR Data : Aromatic protons in 3e–g appear at δ 6.8–8.5 ppm, with downfield shifts for electron-withdrawing groups (e.g., fluorine, sulfonyl) .
- Elemental Analysis : Close alignment between calculated and found values (e.g., 3e: C 61.46% vs. 61.73%) indicates high purity .
2.3. Reactivity and Functional Group Influence
- Solubility : Sulfonyl-containing analogs () may exhibit higher aqueous solubility than halogenated derivatives due to polar sulfonyl groups .
- Synthetic Routes : The Hantzsch reaction () is versatile for thiazolyl-pyridines, but yields vary with substituent reactivity (e.g., 40% for 3f vs. 97% for 3e) .
Key Research Findings
- Substituent Impact on Bioactivity : Fluorinated and sulfonated analogs are often explored for antimicrobial or kinase inhibition, whereas chlorinated derivatives may show enhanced lipid membrane penetration due to increased lipophilicity .
- Thermal Stability : Higher halogen content (e.g., trichlorophenyl) correlates with elevated melting points, suggesting utility in high-temperature applications .
Biological Activity
The compound 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine (CAS No. 521280-23-9) is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 315.26 g/mol. The structure features a pyridine ring linked to a thiazole moiety, which is further substituted with a trichlorophenyl group. This structural configuration is significant for its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit potent anticancer properties. A study highlighted that various thiazole-pyridine compounds demonstrated significant cytotoxic effects against human cancer cell lines, including colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) . The mechanism is often attributed to the inhibition of key proteins involved in cell proliferation and survival pathways.
Antimicrobial Properties
Thiazoles are known for their antimicrobial activity. The compound's structure suggests potential efficacy against various pathogens. A study on related thiazole derivatives reported promising results against Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups like chlorine enhances the antimicrobial potency by increasing the lipophilicity of the compounds.
Other Pharmacological Activities
The compound also shows potential in other therapeutic areas:
- Anticonvulsant Activity : Certain thiazole derivatives have demonstrated anticonvulsant properties, suggesting a possible role in treating epilepsy .
- Anti-inflammatory Effects : Thiazoles have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Kinase Inhibition : The compound may inhibit protein kinases involved in signaling pathways that regulate cell growth and survival.
- Topoisomerase Inhibition : Similar thiazole derivatives have shown efficacy as topoisomerase inhibitors, disrupting DNA replication in cancer cells .
- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | |
| Antimicrobial | Moderate | |
| Anticonvulsant | High | |
| Anti-inflammatory | Moderate |
Notable Research Findings
- A study demonstrated that specific thiazole-pyridine derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin against various cancer cell lines .
- Another investigation into the antimicrobial properties found that certain derivatives had minimum inhibitory concentrations (MIC) effective against resistant strains of bacteria .
Q & A
Q. Methodological Table :
| Step | Method | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Thiazole formation | Cyclocondensation | Ethanol, reflux, 30 min | 65–75 | >95 | |
| Trichlorophenyl coupling | Suzuki-Miyaura | Pd(PPh₃)₄, DMF, 80°C | 50–60 | 90–92 |
How can structural contradictions in NMR and X-ray crystallography data for thiazole-pyridine derivatives be resolved?
Advanced Research Focus
Discrepancies between NMR (e.g., unexpected splitting patterns) and crystallographic data (e.g., bond-length anomalies) often arise from dynamic effects (e.g., rotational isomerism) or crystal-packing forces. For example, in 3-phenyl-2-(piperidin-1-yl)thiopyrano derivatives, X-ray data confirmed planar thiazole rings, while NMR suggested conformational flexibility .
Resolution Strategies :
- Variable-temperature NMR : Identifies slow-exchange conformers.
- DFT calculations : Validate crystallographic data against theoretical geometries .
- Synchrotron XRD : Enhances resolution for halogenated compounds with heavy atoms .
What mechanistic insights explain the reactivity of the trichlorophenyl-thiazole moiety in nucleophilic substitution reactions?
Advanced Research Focus
The electron-withdrawing trichlorophenyl group activates the thiazole ring toward nucleophilic attack. In compounds like 4-(4-bromo-1,3-thiazol-2-yl)pyridine, bromine at the 4-position undergoes SNAr reactions with amines or thiols under mild conditions (e.g., DCM, room temperature) .
Key Factors :
- Ring electronics : The trichlorophenyl group increases electrophilicity at the thiazole C2/C5 positions.
- Steric effects : Bulky substituents on the pyridine ring may hinder access to reactive sites .
How does the trichlorophenyl-thiazole scaffold influence biological activity, and what assays are recommended for evaluating its therapeutic potential?
Basic Research Focus
Thiazole-pyridine hybrids exhibit diverse bioactivity, including antifungal and receptor antagonism. For instance, 2-methyl-4-thieno-pyridinyl thiazoles show anxiolytic activity via mGlu5 receptor antagonism , while thiazol-2-yl hydrazones demonstrate antifungal effects (MIC: 0.5–16 µg/mL) .
Assay Recommendations :
Q. Activity Table :
| Compound Class | Target | Activity (IC₅₀/MIC) | Source |
|---|---|---|---|
| Thiazol-2-yl hydrazones | Cryptococcus neoformans | 0.5 µg/mL | |
| Pyridine-thiazole hybrids | mGlu5 receptor | 10 nM |
What computational methods are effective for predicting the pharmacokinetic properties of trichlorophenyl-thiazole derivatives?
Advanced Research Focus
QSAR models and molecular docking (e.g., AutoDock Vina) predict ADMET profiles. For example, logP values >3.5 (indicative of high lipophilicity) in 3-(benzenesulfonyl)-N-thiazol-2-yl propanamide correlate with blood-brain barrier permeability .
Toolkit :
- SwissADME : Estimates solubility, bioavailability, and CYP450 interactions.
- Molecular dynamics (MD) : Simulates membrane penetration for halogenated compounds .
How can contradictory cytotoxicity data in cell-based studies be addressed?
Advanced Research Focus
Variability in cytotoxicity (e.g., IC₅₀ ranges across cancer cell lines) may stem from differences in cell permeability or metabolic stability. For nortopsentin analogues, modifying the pyridine substituents improved selectivity between MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
Mitigation Strategies :
- Metabolic profiling : LC-MS/MS to identify degradation products.
- 3D spheroid models : Better replicate in vivo tumor microenvironments .
What analytical techniques are critical for characterizing trace impurities in this compound?
Basic Research Focus
HPLC-MS (ESI+) and NMR (¹H/¹³C/DEPT) are essential. For example, in 4-(4-bromo-thiazol-2-yl)pyridine, LC-MS detected brominated byproducts (<0.1% abundance) .
Optimized Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
